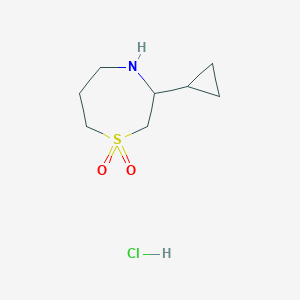

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride

Beschreibung

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride is a sulfur- and nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring. The cyclopropyl substituent at position 3 introduces steric and electronic effects, while the 1,1-dioxide moiety enhances polarity. As a hydrochloride salt, it exhibits improved solubility in polar solvents, making it suitable for pharmaceutical and material science applications. The molecular formula is inferred as C₈H₁₅ClNO₂S, with an approximate molecular weight of 224.7 g/mol (derived from analogs in , and 6).

Eigenschaften

IUPAC Name |

3-cyclopropyl-1,4-thiazepane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.ClH/c10-12(11)5-1-4-9-8(6-12)7-2-3-7;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYZDDSOAOJBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CS(=O)(=O)C1)C2CC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thiazepane precursor in the presence of an oxidizing agent to form the 1,1-dioxide derivative. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Cyclopropyl Substituent : The strained three-membered ring increases electrophilicity and reactivity, favoring nucleophilic substitutions. This contrasts with the phenyl group (bulky, electron-withdrawing) and cyclobutyl (less strain but larger size) .

- 1,1-Dioxide Moietу : Enhances solubility and stability across analogs by reducing sulfur’s oxidation susceptibility .

Research Findings and Challenges

Biologische Aktivität

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H15NSO2·HCl

- IUPAC Name : 3-cyclopropyl-1,4-thiazepane 1,1-dioxide; hydrochloride

- Molecular Weight : Approximately 195.73 g/mol

The compound features a seven-membered thiazepane ring containing sulfur and nitrogen atoms, with a cyclopropyl substituent that enhances its conformational rigidity and biological interactions.

The biological activity of 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to fit into active sites of these targets, modulating their activity. The compound may act through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways critical for cellular communication.

Biological Activities

Research indicates that 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations.

Anticancer Properties

Preliminary investigations suggest that the compound may have anticancer potential. It has been evaluated in vitro against cancer cell lines, showing cytotoxic effects that warrant further exploration for potential therapeutic applications in oncology.

Neuroprotective Effects

There is emerging evidence indicating that the compound may exert neuroprotective effects by modulating neurotransmitter systems. This activity could be beneficial in the context of neurodegenerative diseases.

Case Studies and Research Findings

A selection of research findings highlights the biological significance of 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride:

Comparison with Related Compounds

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride can be compared with other thiazepane derivatives to understand its unique properties better:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Cyclopropyl-1,4-thiazepane | Lacks the 1,1-dioxide functional group | Limited antimicrobial activity |

| Thiazepane 1,1-dioxide | No cyclopropyl substituent | Moderate anticancer effects |

The presence of both the cyclopropyl group and the 1,1-dioxide functionality in this compound enhances its reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.